pp60v-src Autophosphorylation site

Description

BenchChem offers high-quality pp60v-src Autophosphorylation site suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pp60v-src Autophosphorylation site including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

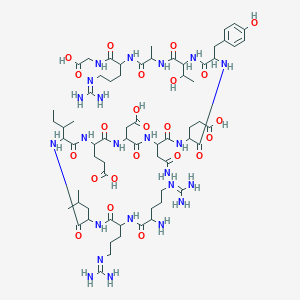

4-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H109N23O23/c1-7-31(4)50(88-60(109)41(25-30(2)3)84-55(104)38(13-10-24-77-66(73)74)81-53(102)36(67)11-8-22-75-64(69)70)62(111)83-40(19-21-47(95)96)57(106)87-44(28-48(97)98)59(108)86-43(27-45(68)92)58(107)82-39(18-20-46(93)94)56(105)85-42(26-34-14-16-35(91)17-15-34)61(110)89-51(33(6)90)63(112)79-32(5)52(101)80-37(12-9-23-76-65(71)72)54(103)78-29-49(99)100/h14-17,30-33,36-44,50-51,90-91H,7-13,18-29,67H2,1-6H3,(H2,68,92)(H,78,103)(H,79,112)(H,80,101)(H,81,102)(H,82,107)(H,83,111)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,109)(H,89,110)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOIFWGQVMAMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H109N23O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648691 | |

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81493-98-3 | |

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of pp60v-src Autophosphorylation at Tyrosine 416: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein-tyrosine kinase pp60v-src, the oncogenic product of the Rous sarcoma virus, is a cornerstone in the study of signal transduction and cancer biology. A pivotal event in its catalytic function is the autophosphorylation of Tyrosine 416 (Tyr-416) within the activation loop of the kinase domain. This event is critical for unleashing its full, unregulated catalytic activity, which drives cellular transformation. This technical guide provides a comprehensive examination of the molecular mechanism governing pp60v-src autophosphorylation at Tyr-416, integrating structural biology insights, kinetic data, and detailed experimental protocols. A thorough understanding of this process is paramount for the rational design of targeted therapeutics aimed at inhibiting Src family kinases.

Introduction: The Central Role of pp60v-src and Tyr-416 Autophosphorylation

The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, survival, differentiation, and migration. Their activity is tightly controlled in normal cells. The viral oncogene product, pp60v-src, represents a constitutively active form of its cellular proto-oncogene counterpart, pp60c-src. This constitutive activation is largely due to mutations and the truncation of the C-terminal regulatory tail, which in c-Src contains a key inhibitory phosphorylation site, Tyrosine 527 (Tyr-527).

In c-Src, phosphorylation of Tyr-527 by C-terminal Src Kinase (Csk) promotes an autoinhibited, closed conformation. In this state, the SH2 domain binds to the phosphorylated Tyr-527, and the SH3 domain interacts with the kinase domain linker, effectively locking the kinase in an inactive state. In v-Src, the absence of this C-terminal regulatory tail, including Tyr-527, abrogates this primary mode of negative regulation, leading to a more open and accessible kinase domain.

Full activation of Src kinases, however, requires an additional phosphorylation event within the activation loop of the kinase domain. For pp60v-src, this occurs at Tyr-416. Autophosphorylation of this residue stabilizes the activation loop in a catalytically competent conformation, facilitating substrate binding and efficient phosphotransfer. This guide will delve into the precise mechanism of this critical autophosphorylation event.

The Molecular Mechanism of Tyr-416 Autophosphorylation

The autophosphorylation of pp60v-src at Tyr-416 is predominantly an intermolecular (trans) event, where one Src kinase molecule phosphorylates another. This is in contrast to an intramolecular mechanism where a single kinase molecule would phosphorylate itself. Evidence for the intermolecular mechanism comes from studies showing that the rate of autophosphorylation is concentration-dependent.

Structural Dynamics of Activation

The transition from a partially active to a fully active state is governed by a series of conformational changes within the kinase domain:

-

Open Conformation: The absence of the inhibitory C-terminal tail in v-Src favors a more open and flexible conformation compared to the closed, autoinhibited state of c-Src. This basal level of activity is sufficient to initiate the autophosphorylation cascade.

-

Activation Loop Dynamics: In the unphosphorylated state, the activation loop is flexible and can partially obstruct the substrate-binding site.

-

Trans-Autophosphorylation: One v-Src molecule, in a transiently active state, acts as the enzyme, while another v-Src molecule serves as the substrate. The kinase domain of the "enzyme" molecule binds ATP and the activation loop of the "substrate" molecule, positioning Tyr-416 in the catalytic site for phosphorylation.

-

Stabilization of the Active State: The phosphorylation of Tyr-416 introduces a negative charge into the activation loop. This phosphotyrosine residue forms stabilizing interactions with surrounding basic residues, locking the activation loop in an extended, open conformation. This conformational change fully exposes the substrate-binding site and optimally aligns the catalytic residues for efficient phosphotransfer to exogenous substrates.

Quantitative Data on Src Kinase Activity

The following tables summarize key quantitative data related to Src kinase activity and its regulation by phosphorylation.

| Parameter | c-Src (Y416F Mutant) | Phosphorylated c-Src (pY416) | Fold Change | Reference |

| kcat | - | 3.7-fold higher | 3.7 | [1] |

| Km (ATP) | 17.0 µM | 9.8 µM | 0.58 | [1] |

Table 1: Kinetic Parameters of c-Src Autophosphorylation. This table illustrates the significant increase in catalytic efficiency upon phosphorylation at Tyr-416 in the cellular form of Src.

| Kinase | Substrate | kcat/Km (min-1M-1) | Reference |

| v-Src | ATP | 1.6 x 105 | [2] |

Table 2: Catalytic Efficiency of v-Src. This value highlights the high catalytic efficiency of the viral form of Src.

Signaling Pathways and Logical Relationships

The activation of pp60v-src via Tyr-416 autophosphorylation is a critical node in oncogenic signaling. The following diagrams illustrate the regulatory mechanism of Src and a simplified downstream signaling pathway.

Caption: Regulation of c-Src versus v-Src activation.

Caption: Simplified pp60v-src downstream signaling.

Experimental Protocols

In Vitro Kinase Assay for pp60v-src Autophosphorylation (Radiometric)

This protocol measures the incorporation of 32P from [γ-32P]ATP into pp60v-src.

Materials:

-

Purified recombinant pp60v-src

-

Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP (specific activity ~3000 Ci/mmol)

-

Cold ATP (10 mM stock)

-

4X SDS-PAGE Sample Buffer

-

SDS-PAGE gels

-

Phosphorimager screen and scanner

Procedure:

-

Prepare a reaction mix in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

10 µL of 2X Kinase Buffer

-

x µL of purified pp60v-src (e.g., 100-200 ng)

-

x µL of nuclease-free water to a final volume of 18 µL.

-

-

Initiate the reaction by adding 2 µL of an ATP mix (containing cold ATP and [γ-32P]ATP to a final concentration of 100 µM).

-

Incubate the reaction at 30°C for various time points (e.g., 0, 5, 10, 20, 30 minutes) to determine the linear range of the reaction.

-

Stop the reaction by adding 7 µL of 4X SDS-PAGE Sample Buffer and boiling at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen overnight.

-

Quantify the 32P incorporation into the pp60v-src band using a phosphorimager scanner and analysis software.

Western Blot Analysis of Tyr-416 Phosphorylation

This method detects the phosphorylation of Tyr-416 using a phospho-specific antibody.

Materials:

-

Cell lysates containing pp60v-src

-

SDS-PAGE gels and transfer apparatus

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: anti-phospho-Src (Tyr416) antibody

-

Primary antibody: anti-Src antibody (for total protein control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an anti-Src antibody that recognizes total Src protein.

Quantitative Mass Spectrometry for Phosphorylation Site Analysis

This protocol allows for the precise identification and quantification of phosphorylation at Tyr-416.

Workflow:

Caption: Mass spectrometry workflow for phosphoproteomics.

Brief Protocol Outline:

-

Protein Digestion: Proteins from cell lysates or in vitro kinase assays are digested into peptides using trypsin.

-

Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptides allows for the identification of the peptide sequence and the precise location of the phosphate (B84403) group.

-

Quantitative Analysis: For quantitative comparisons, stable isotope labeling methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification can be employed.

Conclusion and Future Directions

The autophosphorylation of pp60v-src at Tyr-416 is a critical, rate-limiting step for its full oncogenic activity. This intermolecular process is driven by the inherent instability of the unphosphorylated activation loop in the context of the truncated v-Src protein. The structural and kinetic data presented in this guide provide a detailed framework for understanding this pivotal event.

For drug development professionals, targeting the allosteric sites involved in the conformational changes leading to autophosphorylation, or developing inhibitors that specifically recognize the transition state of this reaction, may offer novel therapeutic strategies. Future research should focus on high-resolution structural studies of the v-Src dimer during the act of trans-autophosphorylation and the development of more sophisticated in vivo models to study the spatiotemporal dynamics of this process in a cellular context. A deeper understanding of these mechanisms will undoubtedly pave the way for the next generation of highly specific and effective anti-cancer therapies.

References

The Pivotal Role of pp60v-src Autophosphorylation in Cellular Transformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein-tyrosine kinase pp60v-src, the oncogenic product of the Rous sarcoma virus, is a potent transforming agent, driving cells into a state of uncontrolled growth and proliferation. A key regulatory event governing its activity is autophosphorylation, a process with significant implications for downstream signaling and the malignant phenotype. This technical guide provides an in-depth examination of the role of pp60v-src autophosphorylation in cellular transformation, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support researchers and professionals in the field of oncology and drug development.

Introduction

The v-src oncogene encodes a 60-kilodalton phosphoprotein, pp60v-src, that localizes to the plasma membrane and possesses intrinsic tyrosine kinase activity.[1] Unlike its cellular homolog, pp60c-src, which is tightly regulated, pp60v-src is constitutively active, leading to the phosphorylation of a multitude of cellular substrates and subsequent cellular transformation.[2] A central event in the activation of pp60v-src is the autophosphorylation of a specific tyrosine residue within its catalytic domain. This guide will explore the critical role of this post-translational modification in the transforming potential of pp60v-src.

The Primary Autophosphorylation Site: Tyrosine 416

The major site of tyrosine autophosphorylation in pp60v-src has been identified as Tyrosine 416 (Tyr-416), located in the activation loop of the kinase domain.[3][4] This residue is homologous to Tyr-419 in some avian Src variants.[5] Phosphorylation at this site is widely considered to be a crucial step for achieving maximal kinase activity, although some studies suggest that it may not be absolutely essential for transformation, indicating a more complex regulatory mechanism.[3][6]

Quantitative Impact of Tyr-416 Autophosphorylation

The autophosphorylation of Tyr-416 has a profound effect on the kinase activity of pp60v-src and its ability to induce cellular transformation. The following tables summarize quantitative data from studies using site-directed mutagenesis to replace Tyr-416 with phenylalanine (Y416F), a non-phosphorylatable analog.

Table 1: Effect of Tyr-416 Autophosphorylation on pp60v-src Kinase Activity

| pp60v-src Variant | Relative Kinase Activity (%) | Key Findings | Reference |

| Wild-Type | 100 | High basal kinase activity. | [6] |

| Y416F Mutant | ~30-50 | Significantly reduced but not completely abolished kinase activity. | [6] |

| tsNY68 (temp-sensitive) at permissive temp. | ~80-100 | High kinase activity correlated with transformation. | [7] |

| tsNY68 (temp-sensitive) at non-permissive temp. | ~20-40 | Reduced kinase activity correlated with loss of transformation. | [7] |

Table 2: Role of Tyr-416 Autophosphorylation in Cellular Transformation Phenotypes

| pp60v-src Variant | Focus Formation in Culture | Anchorage-Independent Growth (Soft Agar) | Key Findings | Reference |

| Wild-Type | +++ | +++ | Strong transformation phenotype. | [3] |

| Y416F Mutant | + | + | Capable of inducing transformation, but with reduced efficiency. | [3] |

| v-src-F172 delta | +++ (in chicken cells) | +++ (in chicken cells) | Transformation is dependent on Tyr-416 autophosphorylation. | [8][9] |

| v-src-F172 delta/Y416F | - | - | Abolished transforming ability. | [8][9] |

Signaling Pathways Downstream of pp60v-src Autophosphorylation

Autophosphorylation of pp60v-src at Tyr-416 creates a docking site for downstream signaling molecules containing SH2 domains and initiates a cascade of events leading to cellular transformation. Key pathways affected include the Ras/MAPK pathway and pathways regulating cell adhesion and motility.

The SHC-Grb2-SOS-Ras-MAPK Pathway

Activated pp60v-src phosphorylates the adaptor protein Shc, creating binding sites for the Grb2-SOS complex.[8][9] This recruitment of SOS to the plasma membrane facilitates the activation of Ras, which in turn activates the MAPK cascade, leading to altered gene expression and increased cell proliferation.

Caption: pp60v-src autophosphorylation-induced Shc-Grb2-SOS pathway.

Regulation of Focal Adhesions and the Cytoskeleton

pp60v-src-mediated transformation is characterized by profound changes in cell morphology, adhesion, and motility. This is largely due to the phosphorylation of key components of focal adhesions, such as Focal Adhesion Kinase (FAK) and vinculin.

Activated pp60v-src can directly phosphorylate FAK, leading to the recruitment of other signaling molecules and the disassembly of focal adhesions.[10] Furthermore, pp60v-src can activate PI3K, another crucial player in regulating cell adhesion and migration.[11][12]

Caption: pp60v-src regulation of focal adhesions and the cytoskeleton.

Experimental Protocols

In Vitro Kinase Assay for pp60v-src

This protocol outlines a method to measure the kinase activity of pp60v-src in vitro.

Materials:

-

Purified pp60v-src (wild-type and Y416F mutant)

-

Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

Exogenous substrate (e.g., acid-denatured enolase)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine:

-

10 µL of 2x kinase buffer

-

1 µg of purified pp60v-src

-

5 µg of enolase

-

sterile water to a final volume of 19 µL.

-

-

Initiate the kinase reaction by adding 1 µL of [γ-³²P]ATP (10 µCi).

-

Incubate the reactions at 30°C for 10 minutes.

-

Stop the reactions by adding 20 µL of 2x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen.

-

Quantify the incorporation of ³²P into the enolase band to determine relative kinase activity.

Soft Agar (B569324) Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of cellular transformation.[13][14][15][16][17]

Materials:

-

2x cell culture medium

-

Fetal Bovine Serum (FBS)

-

Sterile water

-

6-well plates

-

Cells expressing wild-type pp60v-src, Y416F mutant, or empty vector control

Procedure:

-

Bottom Agar Layer:

-

Prepare a 1.2% agarose solution in sterile water and autoclave.

-

Prepare a 2x concentration of cell culture medium with 20% FBS.

-

Cool the agarose and the 2x medium to 42°C in a water bath.

-

Mix equal volumes of the 1.2% agarose and 2x medium to create a final 0.6% agarose bottom layer.

-

Quickly dispense 2 mL of the bottom agar mixture into each well of a 6-well plate.

-

Allow the bottom layer to solidify at room temperature for 20-30 minutes.

-

-

Top Agar Layer:

-

Prepare a 0.7% agarose solution and cool to 42°C.

-

Trypsinize and count the cells. Resuspend the cells in 1x cell culture medium with 10% FBS at a concentration of 1 x 10⁴ cells/mL.

-

Mix equal volumes of the cell suspension and the 0.7% agarose solution to create a final 0.35% agarose top layer containing 5 x 10³ cells/mL.

-

Carefully layer 1 mL of the top agar/cell mixture onto the solidified bottom layer.

-

-

Incubation and Analysis:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks.

-

Feed the cells weekly by adding 200 µL of fresh medium to the top of the agar.

-

After 2-3 weeks, stain the colonies with 0.005% crystal violet and count the number of colonies larger than a predetermined size using a microscope.

-

Caption: Workflow for the soft agar colony formation assay.

Immunoprecipitation and Western Blotting for Phosphotyrosine

This protocol is for the detection of tyrosine-phosphorylated proteins in cell lysates.[18][19]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-pp60v-src antibody

-

Protein A/G agarose beads

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

SDS-PAGE equipment

-

Western blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Lyse cells expressing pp60v-src in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysates with an anti-pp60v-src antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for 2 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The autophosphorylation of pp60v-src at Tyrosine 416 is a critical event that unleashes its potent oncogenic activity. This modification enhances its kinase activity and triggers a cascade of downstream signaling events that ultimately lead to cellular transformation. Understanding the intricacies of this process is paramount for the development of targeted therapies aimed at inhibiting Src family kinases. Future research should continue to dissect the complex interplay between pp60v-src autophosphorylation and the vast network of cellular proteins it affects, paving the way for novel and more effective anti-cancer strategies. The development of small molecule inhibitors that specifically target the active, autophosphorylated conformation of Src kinases holds significant promise for clinical applications.

References

- 1. Oncogene Protein pp60(v-src) - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. Transformation by Rous sarcoma virus: a cellular substrate for transformation-specific protein phosphorylation contains phosphotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation of tyrosine-416 is not required for the transforming properties and kinase activity of pp60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.cn]

- 5. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pp60src-dependent protein phosphorylation in membranes from Rous sarcoma virus-transformed chicken embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transformation and pp60v-src autophosphorylation correlate with SHC-GRB2 complex formation in rat and chicken cells expressing host-range and kinase-active, transformation-defective alleles of v-src - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Differential regulation of cell motility and invasion by FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. v-Crk activates the phosphoinositide 3-kinase/AKT pathway by utilizing focal adhesion kinase and H-Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. millerlaboratory.org [millerlaboratory.org]

- 15. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 16. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Immunoprecipitation and western blotting of phosphotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the SH2 Domain in the Regulation of pp60v-src Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pp60v-src kinase, the oncogenic product of the Rous sarcoma virus, stands as a paradigm for understanding unregulated tyrosine kinase activity and its role in cellular transformation. A key element in the function of pp60v-src is the Src Homology 2 (SH2) domain, a modular protein-protein interaction domain of approximately 100 amino acids. Unlike its cellular counterpart, c-Src, which is tightly regulated, v-Src exhibits constitutive kinase activity, leading to aberrant phosphorylation of numerous cellular substrates and subsequent malignant transformation. This guide provides an in-depth technical examination of the SH2 domain's function in the context of pp60v-src, focusing on its critical roles in substrate recognition and the orchestration of downstream signaling pathways.

The SH2 Domain: A Master Regulator of Kinase Activity

In the broader family of Src kinases, the SH2 domain is a central player in the autoinhibition of kinase activity. In the inactive state of c-Src, the SH2 domain binds to a phosphorylated tyrosine residue (Tyr527) in the C-terminal tail of the kinase.[1] This intramolecular interaction, in concert with the SH3 domain, locks the kinase in a closed, inactive conformation.[2] However, a defining feature of pp60v-src is the truncation of its C-terminus, which eliminates this critical regulatory tyrosine residue.[3] This absence of the autoinhibitory binding site for the SH2 domain is a primary reason for the constitutive activation of v-Src.

Freed from its autoinhibitory role, the SH2 domain of pp60v-src is repurposed to primarily function in an intermolecular fashion, mediating the interaction of the kinase with its substrates and downstream effectors. This function is indispensable for the transforming activity of v-Src, as mutations that impair the phosphotyrosine-binding capacity of the SH2 domain can reduce or abolish transformation.[4][5]

Function of the pp60v-src SH2 Domain

Substrate Recognition and Binding

The primary function of the pp60v-src SH2 domain is to recognize and bind to specific phosphotyrosine-containing motifs on substrate proteins. This interaction serves to recruit substrates to the kinase for efficient phosphorylation. The specificity of this interaction is determined by the amino acid sequence flanking the phosphotyrosine residue.[6] The SH2 domain of Src kinases preferentially binds to peptides with the consensus sequence pY-E-E-I.[6]

This targeted recruitment is crucial for the phosphorylation of a host of cellular proteins involved in key signaling pathways that regulate cell growth, adhesion, and morphology. Studies have shown that mutations in the SH2 domain can lead to altered substrate recognition and a corresponding change in the phosphorylation profile of the cell.[7] For instance, certain SH2 mutants of v-Src exhibit a reduced ability to phosphorylate substrates such as p120 and p62.[7]

Processive Phosphorylation

The SH2 domain can promote the processive phosphorylation of substrates that contain multiple tyrosine phosphorylation sites. In this model, the initial phosphorylation of a tyrosine residue on the substrate creates a docking site for the pp60v-src SH2 domain. This binding event tethers the kinase to the substrate, facilitating the rapid and efficient phosphorylation of additional tyrosine residues on the same molecule.[1] This mechanism allows for a rapid amplification of the signaling output from a single kinase-substrate interaction.

Subcellular Localization

The SH2 domain can also influence the subcellular localization of pp60v-src by mediating its interaction with phosphorylated proteins at specific cellular compartments, such as focal adhesions. This localization is critical for the phosphorylation of substrates involved in cell adhesion and migration, which are key processes in cellular transformation.

Data Presentation

Table 1: Binding Affinities of the Src SH2 Domain for Various Phosphopeptides

| Phosphopeptide Sequence | Source Protein | Dissociation Constant (Kd) | Reference |

| pY-E-E-I | Hamster Polyomavirus Middle T Antigen | ~4 nM | [6] |

| T-E-P-Q-pY-Q-P-G-E-N-L | c-Src (C-terminal tail, pTyr527) | ~40 µM (low affinity) | [6] |

| L-I-E-D-N-E-pY-T-A-R | pp60v-src (autophosphorylation site, pTyr416) | ~40 µM (low affinity) | [6] |

| V-P-M-L-pY-V-N-V-Q-E | PDGF Receptor (pTyr751) | ~400 nM | [6] |

| G-H-H-pY-E-E-I-G | Synthetic Peptide | High Affinity | [8] |

Table 2: Kinetic Parameters of pp60v-src Kinase Activity

| pp60 Variant | Substrate | Km for ATP | Vmax | Reference |

| pp60v-src | Enolase | ~13 µM | ~50-fold higher than c-Src | [9] |

| pp60c-src | Enolase | ~17 µM | Baseline | [9] |

Note: The Vmax for pp60v-src is significantly higher than that of its cellular counterpart, pp60c-src, reflecting its constitutive activity.

Experimental Protocols

In Vitro Kinase Assay for pp60v-src

This protocol describes a radiometric assay to measure the kinase activity of purified pp60v-src using a synthetic peptide substrate.

Materials:

-

Purified, active pp60v-src enzyme

-

Src substrate peptide (e.g., KVEKIGEGTYGVVYK)

-

Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT

-

ATP solution (10 mM)

-

[γ-³²P]ATP (10 µCi/µl)

-

Stop Solution: 75 mM phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing 5X Kinase Reaction Buffer, sterile water, and the desired concentration of the Src substrate peptide.

-

Initiate the Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction mix with the purified pp60v-src enzyme (e.g., 10-20 units).

-

Start the Reaction: To initiate the reaction, add a mix of unlabeled ATP and [γ-³²P]ATP to a final concentration of 100 µM. The final reaction volume is typically 50 µl.

-

Incubation: Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of the assay.

-

Stop the Reaction: Terminate the reaction by spotting 25 µl of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 paper squares three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone (B3395972) to air dry the paper.

-

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Co-Immunoprecipitation of pp60v-src and Substrate Proteins

This protocol details the co-immunoprecipitation of pp60v-src and its associated substrate proteins from cell lysates.

Materials:

-

Cells expressing pp60v-src

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors (e.g., aprotinin, leupeptin, sodium orthovanadate, PMSF)

-

Anti-pp60v-src antibody

-

Protein A/G-agarose or magnetic beads

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)

-

SDS-PAGE loading buffer

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

-

Clarification: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-pp60v-src antibody and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.

-

Elution: After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE loading buffer. Boil the samples for 5 minutes to elute the proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against pp60v-src and the putative substrate protein.

Surface Plasmon Resonance (SPR) for SH2 Domain-Phosphopeptide Interaction

This protocol outlines the use of SPR to measure the binding kinetics of the pp60v-src SH2 domain to a phosphopeptide.[10][11]

Materials:

-

Purified pp60v-src SH2 domain (as a GST-fusion protein for immobilization)

-

Synthetic phosphopeptide of interest (biotinylated for streptavidin chip)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 or streptavidin-coated)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling)

-

Running Buffer: HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

-

Ligand Immobilization:

-

For amine coupling: Activate the CM5 sensor chip surface with a mixture of EDC and NHS. Inject the purified GST-SH2 domain protein over the activated surface to achieve the desired immobilization level. Deactivate the remaining active groups with ethanolamine.

-

For streptavidin capture: Inject the biotinylated phosphopeptide over the streptavidin-coated sensor chip.

-

-

Analyte Binding: Prepare a series of dilutions of the phosphopeptide (for immobilized SH2) or the SH2 domain (for immobilized peptide) in Running Buffer.

-

Kinetic Analysis: Inject the different concentrations of the analyte over the sensor surface at a constant flow rate. Monitor the association and dissociation phases in real-time.

-

Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a pulse of low pH glycine) to remove the bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).

Mandatory Visualizations

Caption: Regulation of c-Src vs. pp60v-src activity.

Caption: Workflow for an in vitro pp60v-src kinase assay.

References

- 1. Evidence that SH2 domains promote processive phosphorylation by protein-tyrosine kinases | Semantic Scholar [semanticscholar.org]

- 2. proteinswebteam.github.io [proteinswebteam.github.io]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Reduced phosphotyrosine binding by the v-Src SH2 domain is compatible with wild-type transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenic analysis of the v-crk oncogene: requirement for SH2 and SH3 domains and correlation between increased cellular phosphotyrosine and transformation [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Host range mutants of v-src: alterations in kinase activity and substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurate affinity models for SH2 domains from peptide binding assays and free‐energy regression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific kinase activity and phosphorylation state of pp60c-src from neuroblastomas and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. Using Surface Plasmon Resonance to Study SH2 Domain-Peptide Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ripple Effect: How pp60v-src Autophosphorylation Dictates Substrate Choice and Catalytic Vigor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The viral Src tyrosine kinase, pp60v-src, a potent oncoprotein, exerts its transformative effects through the phosphorylation of a multitude of cellular substrates. A key regulatory event governing its catalytic activity and substrate selection is autophosphorylation, a self-catalyzed modification that profoundly alters the enzyme's conformation and function. This technical guide delves into the core of pp60v-src autophosphorylation, dissecting its impact on substrate specificity through a comprehensive review of experimental findings. We will explore the primary sites of autophosphorylation, the resulting kinetic alterations, and the downstream consequences for cellular signaling pathways. This document consolidates quantitative data into structured tables, provides detailed experimental methodologies for key assays, and employs visualizations to illustrate the intricate molecular mechanisms at play.

Introduction

The pp60v-src protein, encoded by the v-src oncogene of the Rous sarcoma virus, is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and motility.[1] Its constitutive activity, in contrast to its cellular homolog c-Src, leads to malignant transformation. This heightened and unregulated kinase activity is intrinsically linked to its autophosphorylation status. Understanding the nuances of how autophosphorylation fine-tunes pp60v-src's interaction with its substrates is paramount for developing targeted cancer therapeutics. This guide will provide a detailed examination of this critical regulatory mechanism.

The Mechanism and Sites of pp60v-src Autophosphorylation

The primary and most critical autophosphorylation site in pp60v-src is Tyrosine 416 (Y416) , located in the activation loop of the kinase domain.[2] Phosphorylation at this residue is a hallmark of a high-activity state and is crucial for the efficient transformation of cells.[3] While Y416 is the principal site, other phosphorylation events on both tyrosine and serine residues, particularly in the amino-terminal region, have been observed, often stimulated by conditions such as vanadate (B1173111) treatment which inhibits phosphatases.[4]

Autophosphorylation of Y416 is believed to occur through an intermolecular mechanism, where one pp60v-src molecule phosphorylates another. This event stabilizes the activation loop in an open and catalytically competent conformation, facilitating substrate binding and phosphoryl transfer.

Below is a logical diagram illustrating the activation cascade of pp60v-src.

Impact of Autophosphorylation on Substrate Specificity and Enzyme Kinetics

Autophosphorylation at Y416 induces a conformational change that not only enhances the overall catalytic rate of pp60v-src but also subtly alters its substrate specificity. This is reflected in the kinetic parameters of the enzyme. While comprehensive kinetic data for a wide array of substrates comparing phosphorylated and unphosphorylated pp60v-src is not consolidated in the literature, studies on both pp60v-src and its cellular counterpart, c-Src, provide compelling evidence for this shift.

One key study demonstrated that the phosphorylation of a substrate, protein phosphatase 1, by pp60v-src led to an increase in the Michaelis constant (Km) of the phosphatase for its own substrates, with little to no change in the maximum velocity (Vmax). This suggests that the phosphorylation event, orchestrated by pp60v-src, directly impacts the substrate binding affinity of the target protein.

The table below summarizes available kinetic data that shed light on the effects of Src activation and phosphorylation.

| Enzyme | Substrate | Condition | Km | Vmax/kcat | Fold Change in Activity | Reference |

| pp60c-src | Angiotensin I | Neuroblastoma vs. Fibroblast | Similar (~6.5-6.8 mM) | 7-15 fold higher in Neuroblastoma | 7-15 | [5] |

| pp60c-src | Poly(E4Y) | Two distinct forms | 0.029 mg/ml vs. 1.6 mg/ml | - | - | [6] |

| pp60c-src | Phosphopeptide | Autoactivated vs. Unactivated | No change | ~4-11 fold increase | 4-11 | [7] |

| pp60v-src | Enolase | - | ~13 µM (for ATP) | ~50-fold higher than c-Src | 50 | [8] |

| pp60v-src | - | Vanadate-treated cells | - | 2-3 fold increase | 2-3 | [4] |

Table 1: Summary of Kinetic Data for Src Family Kinases.

The data suggests that activation of Src kinases, which is tightly linked to autophosphorylation, predominantly leads to an increase in the catalytic turnover rate (kcat or Vmax) rather than a dramatic change in the binding affinity (Km) for its substrates. This enhanced catalytic efficiency allows pp60v-src to phosphorylate a broader range of substrates or to phosphorylate preferred substrates to a higher stoichiometry, thereby amplifying downstream signaling cascades.

Downstream Signaling Consequences

The autophosphorylation-dependent activation of pp60v-src has profound consequences for cellular signaling. Activated pp60v-src phosphorylates a host of downstream targets, leading to the activation of multiple signaling pathways implicated in cancer, such as the Ras-MAPK and PI3K-Akt pathways.

The following diagram illustrates the central role of activated pp60v-src in oncogenic signaling.

Experimental Protocols

A thorough understanding of pp60v-src autophosphorylation and its effects on substrate specificity relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

In Vitro Kinase Assay (Radiometric)

This protocol is a classic method to quantify kinase activity using a radiolabeled ATP analog.

Materials:

-

Recombinant pp60v-src (wild-type and Y416F mutant)

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

-

Substrate peptide (e.g., KVEKIGEGTYGVVYK) or protein (e.g., enolase)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

10 mM ATP solution

-

Phosphoric acid (0.75%)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mix containing kinase buffer, substrate, and the pp60v-src enzyme.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone (B3395972) and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

To determine kinetic parameters, perform the assay with varying concentrations of substrate and a fixed concentration of ATP, or vice versa.

The following workflow diagram outlines the key steps of the in vitro kinase assay.

Site-Directed Mutagenesis of Y416

This technique is crucial for creating a non-autophosphorylatable pp60v-src mutant (Y416F) to compare its activity with the wild-type enzyme.

Materials:

-

Plasmid DNA containing the v-src gene

-

Mutagenic primers (forward and reverse) with a codon change from Tyrosine (TAT or TAC) to Phenylalanine (TTT or TTC) at position 416

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Design and synthesize mutagenic primers containing the desired T-to-F mutation at codon 416.

-

Perform PCR using the v-src plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.

-

Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (non-mutated) plasmid DNA, which was isolated from a methylation-proficient E. coli strain.

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Select for transformed colonies and isolate plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

Conclusion

The autophosphorylation of pp60v-src at Tyrosine 416 is a critical event that unleashes its potent oncogenic activity. This self-catalyzed modification acts as a molecular switch, transitioning the enzyme into a hyperactive state characterized by a significantly increased catalytic turnover rate. While the direct impact on substrate binding affinity (Km) appears to be less pronounced for many substrates, the enhanced Vmax ensures a robust phosphorylation of a wide array of cellular proteins. This, in turn, drives the aberrant signaling that underlies cellular transformation. A deeper understanding of the kinetic consequences of pp60v-src autophosphorylation will continue to inform the development of novel therapeutic strategies aimed at curbing the activity of this potent oncoprotein. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of Src kinase regulation and its role in disease.

References

- 1. Biochemical properties of p60v-src mutants that induce different cell transformation parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The stimulation of pp60v-src kinase activity by vanadate in intact cells accompanies a new phosphorylation state of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for kinetically distinct forms of pp60c-src with different Km values for their protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Examination of the dephosphorylation reactions catalyzed by pp60c-src tyrosine kinase explores the roles of autophosphorylation and SH2 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific kinase activity and phosphorylation state of pp60c-src from neuroblastomas and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Regulation of Src Kinase Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Since its discovery as the first proto-oncogene, Src tyrosine kinase has been a cornerstone of cancer research and signal transduction. Its activity is exquisitely regulated through a series of conformational changes orchestrated by phosphorylation and intramolecular interactions. Dysregulation of these mechanisms is a hallmark of numerous cancers, making Src a critical target for therapeutic intervention. This technical guide provides a historical perspective on the elucidation of Src kinase regulation, detailing the key discoveries, experimental methodologies, and signaling pathways. Quantitative data are summarized for comparative analysis, and detailed protocols for seminal experiments are provided to offer both historical context and practical guidance. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex regulatory network governing Src activity.

A Journey Through Time: The Discovery of a Proto-Oncogene

The story of Src kinase begins with the study of the Rous sarcoma virus (RSV), an avian retrovirus capable of inducing sarcomas in chickens. In the 1970s, pioneering work by J. Michael Bishop and Harold E. Varmus led to the identification of the viral oncogene, v-Src , as the transforming principle of RSV.[1][2] This discovery was monumental, as it provided the first concrete evidence that a single gene could induce cancer.

A pivotal breakthrough came in 1976 when Bishop and Varmus, in collaboration with Dominique Stéhelin, demonstrated that a homologous gene, termed c-Src (for cellular Src), was present in the genome of normal chickens and, as later discovered, is conserved across a wide range of species, including humans.[3] This led to the groundbreaking concept of proto-oncogenes: normal cellular genes that, when altered or dysregulated, can contribute to cancer. For their discovery of the cellular origin of retroviral oncogenes, Bishop and Varmus were awarded the Nobel Prize in Physiology or Medicine in 1989.[1]

Subsequent research revealed that both v-Src and c-Src encode a 60-kilodalton protein, pp60, endowed with protein tyrosine kinase activity – the ability to transfer a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein.[4][5] This was one of the first demonstrations of tyrosine phosphorylation as a key signaling mechanism in cells. The primary difference between the viral and cellular forms lies in their regulation. v-Src is constitutively active due to mutations and a truncation at its C-terminus, which removes a critical negative regulatory site.[2][6] In contrast, c-Src activity is tightly controlled, and its aberrant activation is a key event in the development and progression of many human cancers.[5][7]

The Canonical Model of Src Kinase Regulation: A Tale of Two Tyrosines and Two Domains

The regulation of c-Src activity is a classic example of allosteric control, primarily governed by the phosphorylation status of two key tyrosine residues and the intramolecular interactions of its Src Homology 2 (SH2) and 3 (SH3) domains.[8][9]

The Autoinhibited State

In its inactive, or "closed," conformation, the kinase domain of Src is repressed through a series of intramolecular interactions. This autoinhibited state is stabilized by the phosphorylation of a tyrosine residue near the C-terminus (Tyr527 in chicken Src, Tyr530 in human Src) by the C-terminal Src kinase (Csk).[7][10] The phosphorylated C-terminal tail then binds to the SH2 domain of the same Src molecule.[11][12] This interaction, in turn, promotes the binding of the SH3 domain to the polyproline type II helix within the linker region connecting the SH2 and kinase domains.[13] These intramolecular "clamps" distort the active site of the kinase domain, preventing it from adopting the active conformation and phosphorylating substrates.[8]

The Active State

Activation of Src kinase involves the disruption of this autoinhibited state, which can be triggered by several mechanisms:

-

Dephosphorylation of the C-terminal inhibitory tyrosine: Protein tyrosine phosphatases (PTPs), such as PTP1B, can dephosphorylate Tyr527/530, releasing the SH2 domain from its intramolecular embrace.[7]

-

Engagement of SH2 and SH3 domains by external ligands: The SH2 and SH3 domains can bind with higher affinity to specific phosphotyrosine-containing and proline-rich motifs, respectively, on other proteins.[14][15] This competitive binding displaces the intramolecular interactions, leading to an "open" and active conformation.

-

Autophosphorylation of the activation loop: Once in the open conformation, Src can autophosphorylate a tyrosine residue within its activation loop (Tyr416 in chicken Src, Tyr419 in human Src).[13][16] This phosphorylation event stabilizes the active conformation of the kinase domain, allowing for efficient substrate binding and catalysis.[9]

The interplay between these regulatory mechanisms allows for a rapid and reversible switch between the inactive and active states of Src, enabling it to respond to a wide variety of extracellular and intracellular signals.

Quantitative Insights into Src Kinase Activity and Regulation

The study of Src kinase has been greatly advanced by quantitative biochemical and biophysical analyses. The following tables summarize key quantitative data related to Src activity, inhibition, and domain interactions.

| Parameter | c-Src | v-Src | Reference(s) |

| Kinase Activity | |||

| Vmax (relative) | ~1 | 7-15 fold higher | [15] |

| Km (ATP) | ~25 µM | ~25 µM | [15] |

| Km (Angiotensin I) | ~6.5 mM | ~6.6 mM | [15] |

| SH2 Domain Binding Affinity (Kd) | |||

| pYEEI peptide | ~3-6 nM | - | [17] |

| Phosphopeptide mimicking C-terminal tail (pY527) | ~80-fold weaker than pYEEI | - | [12] |

| Inhibitor Potency (IC50) | |||

| Saracatinib (AZD0530) | 2.7 nM | - | |

| SKI-1 | 44 nM | - | [14] |

| PP1 | 5 nM (for Lck/Fyn) | - | [3] |

| SU 6656 | 280 nM | - | [3] |

Key Experimental Protocols in the Study of Src Kinase

The elucidation of Src kinase regulation has been dependent on a number of key experimental techniques. The following sections provide detailed protocols for these methods, offering a glimpse into the historical and modern approaches used to study this pivotal enzyme.

In Vitro Kinase Assay (Radiometric)

This protocol is based on the classic method used in the early studies of Src kinase, employing [γ-³²P]ATP to measure the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Purified active Src kinase

-

Src substrate peptide (e.g., KVEKIGEGTYGVVYK)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

10 mM ATP solution

-

Phosphocellulose paper (e.g., P81)

-

75 mM Phosphoric acid

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare the kinase reaction mix: In a microcentrifuge tube on ice, combine the kinase reaction buffer, Src substrate peptide (to a final concentration of ~150 µM), and purified Src kinase (e.g., 10-20 ng).

-

Prepare the ATP mix: In a separate tube, mix unlabeled ATP and [γ-³²P]ATP. The final ATP concentration in the reaction should be around the Km of the kinase for ATP (~10-50 µM).

-

Initiate the reaction: Add the ATP mix to the kinase reaction mix to start the reaction. The typical reaction volume is 25-50 µL.

-

Incubate: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

-

Stop the reaction: Spot a portion of the reaction mixture (e.g., 20 µL) onto a square of phosphocellulose paper. The phosphorylated peptide will bind to the paper.

-

Wash: Wash the phosphocellulose paper squares three to five times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the washed and dried phosphocellulose paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

Immunoprecipitation of Src Kinase

This protocol describes the isolation of Src kinase from cell lysates using a specific antibody.

Materials:

-

Cell lysate containing Src kinase

-

Anti-Src antibody

-

Protein A/G agarose (B213101) or magnetic beads

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Wash buffer (e.g., lysis buffer or PBS)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Microcentrifuge tubes

-

Rotating shaker

Procedure:

-

Pre-clear the lysate (optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Antibody incubation: Add the anti-Src antibody to the pre-cleared lysate and incubate with gentle rocking for 2 hours to overnight at 4°C.

-

Capture the immune complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rocking.

-

Wash: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.

-

Elute: After the final wash, resuspend the beads in elution buffer. Boil the sample for 5-10 minutes to release the protein from the beads.

-

Analyze: Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated Src kinase for downstream analysis, such as Western blotting or an in vitro kinase assay.

Phosphotyrosine Western Blotting

This protocol outlines the detection of tyrosine-phosphorylated proteins, a key indicator of Src kinase activity, in a protein sample.

Materials:

-

Protein sample (e.g., cell lysate or immunoprecipitated protein)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-phosphotyrosine antibody

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE: Separate the proteins in the sample by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phosphotyrosine primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane again as in step 5.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The resulting bands indicate the presence of tyrosine-phosphorylated proteins.

Visualizing the Complexity: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core regulatory mechanism of Src kinase, a simplified downstream signaling pathway, and the workflows for the key experimental protocols described above.

Figure 1: The core regulatory mechanism of Src kinase, illustrating the transition between the inactive (closed) and active (open) conformations.

References

- 1. benchchem.com [benchchem.com]

- 2. v-Src - Wikipedia [en.wikipedia.org]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Selective Targeting of SH2 Domain–Phosphotyrosine Interactions of Src Family Tyrosine Kinases with Monobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. The v-Src and c-Src tyrosine kinases immunoprecipitated from Rous sarcoma virus-transformed cells display different peptide substrate specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational basis for SH2-Tyr(P)527 binding in Src inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Immunoprecipitation Workflow | Proteintech Group [ptglab.com]

- 14. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of sites for tyrosine phosphorylation in the transforming protein of Rous sarcoma virus (pp60v-src) and its normal cellular homologue (pp60c-src) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. people.ismb.lon.ac.uk [people.ismb.lon.ac.uk]

- 17. Inhibition of the tyrosine kinase activity of v-src, v-fgr, and v-yes gene products by a monoclonal antibody which binds both amino and carboxy peptide fragments of pp60v-src - PMC [pmc.ncbi.nlm.nih.gov]

The Oncogenic Kinase pp60v-src: A Technical Guide to its Downstream Targets and Signaling Networks

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein pp60v-src, the product of the Rous sarcoma virus (RSV) src gene, was the first retroviral oncogene to be discovered and serves as a paradigm for understanding malignant transformation.[1] It is a constitutively active non-receptor tyrosine kinase that phosphorylates a multitude of cellular substrates, thereby dysregulating a wide array of signaling pathways that control cell growth, proliferation, survival, adhesion, and migration.[2][3] Unlike its cellular homolog, pp60c-src, which is tightly regulated, pp60v-src lacks the C-terminal inhibitory phosphorylation site (Tyrosine-527), leading to its persistent activity.[1] This guide provides an in-depth technical overview of the key downstream targets of activated pp60v-src, the signaling pathways it hijacks, and the experimental methodologies employed to identify these critical molecular interactions.

Core Signaling Pathways Activated by pp60v-src

Activated pp60v-src functions as a central node, initiating cascades of phosphorylation events that drive oncogenesis. The primary signaling networks affected are the Ras-Raf-MEK-ERK (MAPK), PI3K/Akt, and STAT3 pathways, in addition to the profound disruption of focal adhesion dynamics.

The Ras-Raf-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis. pp60v-src is a potent activator of this pathway, often acting upstream of Ras.[4] Activation of pp60v-src can lead to the stimulation of the Ras-JNK and Ras-ERK pathways.[4] In some cellular contexts, both p21ras and pp60v-src are required to fully activate the Raf-1 kinase, a key downstream effector of Ras.[5] This cascade ultimately leads to the activation of transcription factors like c-Jun and Elk-1, promoting the expression of genes involved in cell proliferation and transformation.[4]

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism.[6][7] Its constitutive activation is a common feature in many cancers, providing cells with potent anti-apoptotic signals. While direct phosphorylation of PI3K by v-Src is debated, v-Src activation robustly stimulates the PI3K/Akt pathway. This activation is critical for v-Src-mediated transformation, and some studies suggest that Ras-independent pathways, potentially involving PI3K, are sufficient for transformation in certain cell types.[8] Activated Akt phosphorylates numerous downstream targets that inhibit apoptosis and promote protein synthesis, thereby contributing to the transformed phenotype.

The STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently found to be constitutively activated in cancer cells.[9] pp60v-src directly phosphorylates STAT3 on a critical tyrosine residue, leading to its dimerization, nuclear translocation, and activation of target gene expression.[10] This activation is required for v-Src-mediated cellular transformation and occurs through a Ras-independent pathway.[10][11] Dominant-negative mutants of STAT3 have been shown to inhibit v-Src transformation, highlighting the essential role of this pathway.[9][12]

Disruption of Focal Adhesions and Cytoskeletal Regulation

A hallmark of v-Src-transformed cells is a dramatic change in cell morphology, characterized by a rounded shape and altered adhesion to the extracellular matrix.[1] This is due to the localization of pp60v-src to structures called focal adhesions (or podosomes in transformed cells) and its subsequent phosphorylation of key structural and signaling proteins.[13][14][15]

Key Targets in Focal Adhesions:

-

Focal Adhesion Kinase (FAK): FAK is a major substrate of v-Src. The association of v-Src with FAK leads to increased tyrosine phosphorylation of FAK and other focal adhesion proteins like paxillin.[13][16] This phosphorylation is critical for focal adhesion turnover and cell migration.[16][17]

-

Paxillin: This adaptor protein is heavily phosphorylated by v-Src, a process that is enhanced by the presence of FAK.[13][18]

-

Vinculin, α-actinin, and Tensin: These cytoskeletal proteins are also found in pp60v-src-containing adhesion structures and are involved in linking integrins to the actin cytoskeleton.[14][15][19] Phosphorylation of these and other components by v-Src leads to the disassembly of focal adhesions and stress fibers, promoting a motile and invasive phenotype.[16][20]

Experimental Methodologies for Target Identification

Identifying the direct and indirect substrates of pp60v-src is crucial for understanding its function and for developing targeted therapies. A combination of proteomic, biochemical, and genetic approaches is employed.

Proteomic and Mass Spectrometry-Based Approaches

Modern proteomics, particularly quantitative mass spectrometry, has revolutionized the identification of kinase substrates.[21][22]

Experimental Protocol: SILAC-based Quantitative Phosphoproteomics

-

Cell Culture and Labeling: Two populations of cells (e.g., fibroblasts) are cultured. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine). This ensures that all proteins in the "heavy" population are labeled.

-

v-Src Activation: A controllable v-Src system (e.g., a temperature-sensitive mutant or a chemical complementation system) is activated in one of the cell populations.[21]

-

Cell Lysis and Protein Mixing: The "light" and "heavy" cell populations are lysed, and the protein lysates are mixed in a 1:1 ratio.

-

Enrichment of Phosphotyrosine Peptides: The mixed lysate is subjected to immunoprecipitation using anti-phosphotyrosine antibodies to specifically isolate proteins and peptides that are tyrosine-phosphorylated.[21][23]

-

Proteolytic Digestion: The enriched proteins are digested into smaller peptides using an enzyme like trypsin.

-

Mass Spectrometry (MS) Analysis: The peptide mixture is analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects pairs of "light" and "heavy" peptides.

-

Quantification and Identification: The relative intensity ratio of the heavy to light peptide peaks indicates the change in phosphorylation level upon v-Src activation.[24] A ratio significantly greater than 1:1 indicates increased phosphorylation. The MS/MS fragmentation pattern is then used to determine the amino acid sequence of the peptide and identify the specific protein substrate.[23][24]

Biochemical and Genetic Approaches

In Vitro Kinase Assay: To confirm a direct phosphorylation event, purified, active pp60v-src is incubated with a purified candidate substrate protein in the presence of radiolabeled ATP ([γ-³²P]ATP).[24][25] The incorporation of ³²P into the substrate, typically detected by autoradiography after SDS-PAGE, confirms it as a direct target.

Peptide Microarrays: For high-throughput identification of phosphorylation sites, peptide microarrays are used. These arrays contain thousands of different tyrosine-containing peptides derived from potential substrates.[22][24] The array is incubated with active pp60v-src and ATP, and phosphorylation of specific peptides is detected, allowing for the mapping of precise phosphorylation motifs.[24]

Mutational Analysis: The use of temperature-sensitive (ts) mutants of v-Src, which are active at a permissive temperature but inactive at a non-permissive temperature, allows researchers to correlate kinase activity directly with substrate phosphorylation in vivo.[26] Similarly, kinase-dead mutants of v-Src can be used as negative controls to ensure that observed effects are dependent on its catalytic activity.

Summary of Key pp60v-src Downstream Targets

The following table summarizes some of the well-characterized and recently identified substrates of pp60v-src, highlighting their function and the signaling pathway they are involved in.

| Substrate Protein | Cellular Function | Associated Pathway / Location | Quantitative Change (Example) | References |

| FAK (Focal Adhesion Kinase) | Integrin signaling, cell motility | Focal Adhesions | Increased Tyr phosphorylation | [13][16][17] |

| Paxillin | Cytoskeletal organization, signaling scaffold | Focal Adhesions | Increased Tyr phosphorylation | [13][17][18] |

| STAT3 | Transcription factor | STAT3 Pathway | Constitutively activated | [9][10][12] |

| Cortactin | Actin polymerization, cell migration | Cytoskeleton / Invadopodia | 7-fold increase in phosphorylation | [24] |

| p36 (Annexin II / Calpactin I) | Membrane organization, exocytosis | Plasma Membrane / Cytoskeleton | One of the first identified substrates | [2][27] |

| Vinculin | Cell-matrix adhesion | Focal Adhesions / Adherens Junctions | Localized with pp60v-src | [14][15] |

| NICE-4 | Unknown | - | 7-fold increase in phosphorylation | [24] |

| RBM10 | RNA binding, splicing | Nucleus | 7.5-fold increase in phosphorylation | [24] |

| FUBP1 | Transcriptional regulation | Nucleus | 8-fold increase in phosphorylation | [24] |

| Raf-1 | Serine/threonine kinase | MAPK Pathway | Fully activated with Ras + v-Src | [5] |

Conclusion and Therapeutic Implications

The activation of pp60v-src initiates a complex and interconnected network of signaling events that collectively drive the malignant transformation of cells. By phosphorylating key substrates in pathways controlling proliferation (MAPK), survival (PI3K/Akt), gene expression (STAT3), and cell motility (Focal Adhesion proteins), pp60v-src orchestrates a complete oncogenic takeover of cellular machinery. The identification of these downstream targets using advanced proteomic and biochemical techniques provides a detailed roadmap of Src-driven oncogenesis. This knowledge is paramount for drug development professionals, as many of these downstream effectors, in addition to Src itself, represent potential therapeutic targets for cancers characterized by elevated Src activity.[2][28] Understanding the specific substrates and pathways dysregulated in a given tumor can pave the way for more effective, mechanism-based combination therapies.

References

- 1. v-Src - Wikipedia [en.wikipedia.org]

- 2. Src Points the Way to Biomarkers and Chemotherapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRC gene expression in human cancer: the role of transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shear stress activates p60src-Ras-MAPK signaling pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. Stat3 Activation Is Required for Cellular Transformation by v-src - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stat3 activation by Src induces specific gene regulation and is required for cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Stat3 by v-Src is through a Ras-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stat3 Activation by Src Induces Specific Gene Regulation and Is Required for Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Complex Formation with Focal Adhesion Kinase: A Mechanism to Regulate Activity and Subcellular Localization of Src Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organization of pp60src and selected cytoskeletal proteins within adhesion plaques and junctions of Rous sarcoma virus-transformed rat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organization of pp60src and selected cytoskeletal proteins within adhesion plaques and junctions of Rous sarcoma virus-transformed rat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of pp60(src) is critical for stretch-induced orienting response in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Src protein kinase pp60c-src influences adhesion stabilization of HT-29 colon carcinoma cells to extracellular matrix components under dynamic conditions of laminar flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pp60(c-src) and related tyrosine kinases: a role in the assembly and reorganization of matrix adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The catalytic activity of Src is dispensable for translocation to focal adhesions but controls the turnover of these structures during cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pnas.org [pnas.org]

- 24. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Increase in the phosphotransferase specific activity of purified Rous sarcoma virus pp60v-src protein after incubation with ATP plus Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Functional domains of the pp60v-src protein as revealed by analysis of temperature-sensitive Rous sarcoma virus mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pp60src-dependent protein phosphorylation in membranes from Rous sarcoma virus-transformed chicken embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]